ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate

Synthetic Chemistry Medicinal Chemistry Building Blocks

Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate (CAS 2060053-42-9) is a heterocyclic compound belonging to the 1,3,4-oxadiazol-2(3H)-one (oxadiazolone) class, characterized by a 5-methyl substitution on the oxadiazolone core and an N3-ethyl acetate moiety. This chemotype is recognized for its broad potential in medicinal chemistry, with related oxadiazolone-core derivatives demonstrating polypharmacological antibacterial modes of action, including inhibition of FabH, FphC, and AdhE in methicillin-resistant Staphylococcus aureus (MRSA) , and antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium abscessus.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 2060053-42-9
Cat. No. B6600497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate
CAS2060053-42-9
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)OC(=N1)C
InChIInChI=1S/C7H10N2O4/c1-3-12-6(10)4-9-7(11)13-5(2)8-9/h3-4H2,1-2H3
InChIKeyWKGPGGRUJUCEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate (CAS 2060053-42-9): A 1,3,4-Oxadiazolone Building Block


Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate (CAS 2060053-42-9) is a heterocyclic compound belonging to the 1,3,4-oxadiazol-2(3H)-one (oxadiazolone) class, characterized by a 5-methyl substitution on the oxadiazolone core and an N3-ethyl acetate moiety . This chemotype is recognized for its broad potential in medicinal chemistry, with related oxadiazolone-core derivatives demonstrating polypharmacological antibacterial modes of action, including inhibition of FabH, FphC, and AdhE in methicillin-resistant Staphylococcus aureus (MRSA) [1], and antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium abscessus [2]. The compound itself is typically supplied as a research chemical with a purity of 95%+ for use as a synthetic building block .

Why Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate Cannot Be Replaced by Other 1,3,4-Oxadiazolones


Generic substitution among 1,3,4-oxadiazol-2(3H)-ones is not viable for procurement due to significant structure-activity relationship (SAR) divergences driven by N3-substitution. The N3-ethyl acetate group on the target compound is a distinct chemical handle, enabling divergent synthetic strategies like ester hydrolysis or transesterification, which are impossible for N3-aryl or N3-H analogs. In the class of oxadiazolone antibacterials, activity is highly dependent on the nature of the 3-position substituent. For example, in the M. abscessus study, the N3-para-phenoxyphenyl analog (MpPPOX) showed only weak activity (MIC50 ~78-93 µM), whereas the N3-para-phenoxybenzyl analog (iBpPPOX) was a potent inhibitor (MIC50 33.0 µM) [1]. The target compound's unique substitution pattern ensures its role as a specific intermediate for generating novel, unexplored chemical space within the oxadiazolone class, a function that cannot be fulfilled by commercially available, directly bioactive analogs.

Quantitative Differentiation Evidence for Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate


Chemical Reactivity and Synthetic Utility: N3-Ethyl Acetate vs. Directly Bioactive N3-Aryl Analogs

The primary differentiator of ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate from closely related oxadiazolone antibacterials is its N3-ethyl acetate group, which is a pro-functional handle. Directly bioactive analogs, such as MpPPOX (N3-para-phenoxyphenyl) and iBpPPOX (N3-para-phenoxybenzyl), possess N3-substituents that are integral to their pharmacophore and cannot be easily modified [1]. The target compound's ester group can be hydrolyzed to the corresponding carboxylic acid, a versatile intermediate for amide coupling and other diversifications, making it a superior choice for generating focused compound libraries . This is a functional capability absent in the comparator bioactive molecules which are designed as terminal agents.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Core Scaffold Potency vs. Substitution Pattern: Class-Level Antibacterial Activity

While direct MIC data for the target compound is not available in the primary literature, its core 5-methyl-1,3,4-oxadiazol-2(3H)-one scaffold exhibits class-level antibacterial activity. The antibacterial potency of this class is highly tunable, as evidenced by a direct head-to-head comparison of 19 oxadiazolone derivatives against M. abscessus S variant. The best inhibitor, iBpPPOX, achieved an MIC50 of 33.0 µM, whereas the weakest active compounds had MIC50 values >120 µM [1]. The target compound, with its distinct 5-methyl and N3-ethyl acetate pattern, represents a currently unexplored region of this active chemical space, offering the potential for novel SAR exploration not achievable with the already-characterized N3-aryl series.

Antibacterial Drug Discovery 1,3,4-Oxadiazolone

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight

The target compound is designed as a low molecular weight fragment, providing a strategic advantage for lead optimization. Its molecular weight (186.17 g/mol) and predicted AlogP (1.29) are significantly lower than potent N3-aryl oxadiazolone antibacterials, which carry heavy, lipophilic side chains . For instance, a related potent oxadiazolone DNA gyrase inhibitor has a molecular weight greater than 400 g/mol [1]. The target compound's smaller size and lower lipophilicity make it an ideal starting point for fragment-based drug discovery or for optimizing pharmacokinetic properties by controlled addition of molecular complexity, a procurement strategy unavailable when purchasing pre-optimized, high molecular weight leads.

Medicinal Chemistry In Silico ADME Drug-likeness

Recommended Research Applications for Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate (CAS 2060053-42-9)


Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion of Oxadiazolone Antibacterials

Use this compound as a core intermediate to systematically explore the SAR of the N3-position. The ethyl acetate handle can be hydrolyzed to the carboxylic acid and coupled with diverse amines (e.g., substituted anilines, benzylamines) to generate a focused library of amide derivatives. This allows for direct potency comparison with known N3-aryl leads like iBpPPOX, which showed an MIC50 of 33.0 µM against M. abscessus S [1]. The goal is to identify novel N3-substituents that surpass the potency of existing compounds while exploring new chemical space.

Fragment-Based Antibacterial Lead Discovery

Procure this compound as a low molecular weight (186.17 g/mol) fragment for fragment-based screening against novel antibacterial targets identified through chemoproteomics, such as FabH, FphC, and AdhE in MRSA [2]. Its favorable physicochemical profile (AlogP 1.29) makes it a high-quality starting point for fragment growing or linking strategies, with the ethyl acetate group providing a direct vector for chemical elaboration, a capability lacking in aromatic bromides or phenols often used for fragment derivatization.

Development of Activity-Based Probes for Target Engagement Studies

The compound's structure is analogous to the core of oxadiazolone activity-based probes (ABPs) used to covalently label and identify serine/cysteine hydrolases in live bacteria [2]. The ethyl acetate side chain provides a functional handle for the chemical introduction of a linker and reporter tag (e.g., biotin, fluorophore) without modifying the 5-methyl-1,3,4-oxadiazolone warhead, making it a superior starting material over final bioactive molecules which lack such functionalization points.

Quote Request

Request a Quote for ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.